molecular formula C15H10FIN4O B1417132 N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide CAS No. 2209093-30-9

N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide

Cat. No.: B1417132
CAS No.: 2209093-30-9
M. Wt: 408.17 g/mol
InChI Key: ITMNRJWQPSQVDW-DJKKODMXSA-N
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Description

“N’-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . It is proposed that the transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused nitrogen-bridged heterocyclic compounds . The structure of these compounds strongly depends on the substitution pattern .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Synthesis and Derivatives

  • A study by Hosseini & Bayat (2019) outlines an efficient synthesis of imidazo[1,2-a]pyridine-7-carbohydrazide derivatives, demonstrating a domino protocol involving key steps like N,N-acetal formation and Knoevenagel condensation. This synthesis method highlights the potential for creating a variety of derivatives from the base compound (Hosseini & Bayat, 2019).

Sensor Applications

  • Ping Li & Shihua Xiao (2016) developed a fluorescent sensor based on a similar compound, N′ -[(2-hydroxyphenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide, which exhibited high sensitivity and selectivity towards Al3+ ions, showcasing the potential of these compounds in environmental and biochemical sensing applications (Li & Xiao, 2016).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Properties

IUPAC Name

N-[(E)-(4-fluoro-3-iodophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FIN4O/c16-12-2-1-10(7-13(12)17)9-19-20-15(22)11-3-5-21-6-4-18-14(21)8-11/h1-9H,(H,20,22)/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMNRJWQPSQVDW-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)C2=CC3=NC=CN3C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC(=O)C2=CC3=NC=CN3C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FIN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
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N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
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N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
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N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
Reactant of Route 5
N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide

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